Structural Topology Differentiates 477326-80-0 from Simpler N-1,3-Benzothiazol-2-ylbenzamides
The target compound possesses a benzothiazole-thiazole bridged core, distinguishing it from the simpler N-1,3-benzothiazol-2-ylbenzamide scaffold (e.g., compounds 1a–n and 2a–e studied by Corbo et al.). In the published antiproliferative SAR, simple N-1,3-benzothiazol-2-ylbenzamides showed highly variable HepG2 inhibition (0–80% at 10 µM) depending on halogen substitution [1]. The insertion of a thiazole bridge introduces additional rotational constraint and hydrogen-bonding capacity, a structural feature known to influence target binding kinetics and selectivity [2]. This topological modification represents a formal structure-based differentiation from all compounds in the Corbo et al. series, whose activities ranged from inactive to 80% inhibition against HepG2 cells [1].
| Evidence Dimension | Scaffold architecture (core topology) |
|---|---|
| Target Compound Data | Benzothiazole-(1,3-thiazole)-benzamide bridged core (C17H11N3OS2, MW 337.42); XLogP3-AA ~4.0; 2 H-bond donors, 5 H-bond acceptors [3] |
| Comparator Or Baseline | N-1,3-Benzothiazol-2-ylbenzamide scaffold (compounds 1a–n, 2a–e): MW range ~272–307; variable HepG2 inhibition 0–80% at 10 µM; activity highly dependent on halogen substitution pattern [1] |
| Quantified Difference | Target compound incorporates an additional thiazole ring absent in comparator series, increasing molecular weight by ~30–65 g/mol and altering topology. Comparator series activity range: 0% (e.g., compound 2a) to 80% (compound 1b) inhibition at 10 µM [1]. |
| Conditions | Target compound: Calculated physicochemical properties (PubChem-style XLogP3 methodology) [3]. Comparator series: MTT assay, HepG2 and MCF-7 cells, 48 h incubation, 10 µM compound concentration [1]. |
Why This Matters
The distinct bridged-core topology precludes direct substitution with simpler benzothiazole amides in any experimental setting where scaffold geometry influences target engagement.
- [1] Corbo, F.; Carocci, A.; Armenise, D.; De Laurentis, N.; Laghezza, A.; Loiodice, F.; Ancona, P.; Muraglia, M.; Pagliarulo, V.; Franchini, C.; Catalano, A. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. J. Chem. 2016, Article ID 4267564. View Source
- [2] Sams, A.G., Mikkelsen, G., Larsen, M. N-Thiazol-2-yl-Benzamide Derivatives. U.S. Patent Application Publication No. US 2009/0247593 A1, October 1, 2009. H. Lundbeck A/S. View Source
- [3] Physicochemical properties of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide calculated by analogy to PubChem CID 4321359 (closest available structural analog). XLogP3-AA, H-bond donor/acceptor counts computed using standard PubChem methodology. View Source
